Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
- The sulfamoyl group can be introduced by reacting the benzothiophene derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Trimethoxyphenyl Moiety:
- The trimethoxyphenyl group can be attached through a nucleophilic substitution reaction, where the benzothiophene derivative reacts with a trimethoxyphenyl halide.
Esterification:
- The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group of the ester, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps:
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Formation of the Benzothiophene Core:
- The benzothiophene core can be synthesized via a cyclization reaction involving a thiophene derivative and an appropriate electrophile under acidic conditions.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound due to its structural similarity to known pharmacophores.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: can be compared with other benzothiophene derivatives and sulfonamide-containing compounds.
Uniqueness:
- The combination of a benzothiophene core with a sulfamoyl group and a trimethoxyphenyl moiety is unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to other compounds.
Comparison with Similar Compounds
- Benzothiophene-2-carboxylate derivatives
- Trimethoxyphenyl sulfonamides
- Sulfonamide-based drugs
Biological Activity
Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its molecular formula C18H21N1O4S1. The compound features a benzothiophene core with a sulfamoyl group and a trimethoxyphenyl substituent, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, analogs have been evaluated against the NCI-60 cancer cell line panel. Compounds similar in structure demonstrated significant growth inhibition across various cancer types with GI50 values often in the nanomolar range.
Compound | Cancer Cell Lines | GI50 (nM) |
---|---|---|
Compound 5 | Multiple (including leukemia and colon) | 10.0 - 90.9 |
Compound 6 | Prostate cancer (PC3) | <10.0 |
Compound 13 | Breast cancer (T-47D) | >100 |
These findings indicate that modifications to the benzothiophene structure can enhance cytotoxicity against specific cancer types, suggesting a structure-activity relationship (SAR) that warrants further investigation .
The mechanism of action for these compounds appears to involve interaction with tubulin, leading to disruption of microtubule dynamics. This was evidenced by immunofluorescence studies showing altered beta-tubulin patterns and signs of mitotic catastrophe in treated cells . The ability of these compounds to overcome P-glycoprotein-mediated resistance also highlights their potential as effective anticancer agents .
In Vitro Studies
A detailed study evaluated the cytotoxic effects of this compound analogs in vitro. The results indicated that these compounds significantly inhibited cell proliferation in various human cancer cell lines. The most potent analogs exhibited GI50 values below 10 nM in prostate cancer cells, demonstrating their potential as therapeutic agents .
In Vivo Studies
While specific in vivo data on this compound is limited, related compounds have shown promising results in animal models. These studies suggest that similar structural motifs may translate into effective therapeutic profiles in vivo.
Properties
IUPAC Name |
ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO7S2/c1-5-28-20(22)18-19(13-8-6-7-9-16(13)29-18)30(23,24)21-12-10-14(25-2)17(27-4)15(11-12)26-3/h6-11,21H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNPTCCULKPYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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